Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Overview
Description
Bradykinin, phe(8)-psi-CH2NH-arg(9)- is a synthetic analogue of bradykinin, a potent vasoactive peptide involved in various physiological processes such as vasodilation, inflammation, and pain mediation. This compound is specifically designed to mimic the structure and function of natural bradykinin, with modifications at the phenylalanine (phe) and arginine (arg) residues to enhance its stability and activity.
Scientific Research Applications
Bradykinin, phe(8)-psi-CH2NH-arg(9)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Safety and Hazards
Bradykinin is normally present in very low concentrations in the body fluids due to its rapid destruction either by removal of Arg via the action of kininase-I (carboxypeptidase N) or by removal of Phe-Arg through the action of kininase-II (angiotensin-converting enzyme) from its C-terminal . Abnormally raised bradykinin release in response to noxious agents, tissue injury and/or lack of circulating kininases can induce several pathological conditions .
Future Directions
Various novel strategies are being clinically developed to inhibit the formation of bradykinin or block its receptors in the management of hereditary angioedema. These approaches are currently explored in a variety of other inflammatory and thrombotic disorders . Harnessing controlled kinin formation is also of potential therapeutic interest, as shown by the clinical development of recombinant tissue kallikrein for ischemic stroke and renal disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bradykinin, phe(8)-psi-CH2NH-arg(9)- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The psi-CH2NH modification is introduced during the coupling of the phenylalanine and arginine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of bradykinin, phe(8)-psi-CH2NH-arg(9)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Bradykinin, phe(8)-psi-CH2NH-arg(9)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Various peptide analogues with modified amino acid sequences.
Comparison with Similar Compounds
Similar Compounds
Lysyl-bradykinin (Lys-BK): A similar peptide with an additional lysine residue at the N-terminus.
Des-Arg(9)-bradykinin: A bradykinin analogue lacking the C-terminal arginine residue.
Methionyl-lysyl-bradykinin: Another analogue with a methionine residue at the N-terminus.
Uniqueness
Bradykinin, phe(8)-psi-CH2NH-arg(9)- is unique due to its specific modifications at the phenylalanine and arginine residues, which enhance its stability and activity compared to natural bradykinin and other analogues. These modifications make it a valuable tool for studying bradykinin-related pathways and developing therapeutic agents .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBISGEHGXKBF-TZPCGENMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)CN[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75N15O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152019 | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1046.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118122-39-7 | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118122397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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